molecular formula C11H8ClNS B8327176 2-Chloro-5-(phenylthio)pyridine

2-Chloro-5-(phenylthio)pyridine

Cat. No.: B8327176
M. Wt: 221.71 g/mol
InChI Key: ZFXKYWKSLGJAPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(phenylthio)pyridine is a versatile pyridine-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its molecular structure, featuring a chlorine atom and a phenylthio ether group on the pyridine ring, makes it a valuable intermediate for the synthesis of more complex molecules. This compound is part of a class of heterocyclic building blocks that researchers are exploring as potential inhibitors of protein-protein interactions (PPIs). Specifically, pyridine and pyrimidine derivatives have been investigated for their ability to disrupt the assembly of the influenza virus RNA-dependent RNA polymerase (RdRp) complex, a promising antiviral target . By serving as a core scaffold, this compound can be further functionalized to create novel compounds that may inhibit the PA-PB1 subunit interaction within the RdRp, thereby potentially blocking viral replication . The chlorine atom at the 2-position offers a reactive site for cross-coupling reactions, while the phenylthio group can contribute to the molecule's lipophilicity and its ability to occupy specific hydrophobic sub-pockets within a protein target . Researchers utilize this compound in the design and development of new therapeutic candidates, particularly in the pursuit of anti-influenza agents. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H8ClNS

Molecular Weight

221.71 g/mol

IUPAC Name

2-chloro-5-phenylsulfanylpyridine

InChI

InChI=1S/C11H8ClNS/c12-11-7-6-10(8-13-11)14-9-4-2-1-3-5-9/h1-8H

InChI Key

ZFXKYWKSLGJAPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CN=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance electrophilic substitution at the pyridine ring, while electron-donating groups (e.g., -SPh) may stabilize resonance structures, altering reaction pathways .

Thermal Stability :

  • Melting points for analogs range from 99°C (2-Chloro-5-iodopyridine) to ~280°C (complex derivatives with nitro or carbonyl groups) . The phenylthio group’s bulky nature may reduce crystallinity, lowering the melting point relative to halogenated analogs.

Biological Activity: Compounds like 2-Chloro-5-(chloromethyl)pyridine are precursors to neonicotinoids, exhibiting neurotoxic effects in insects . The phenylthio derivative may share similar targeting of nicotinic acetylcholine receptors but with reduced toxicity due to sulfur’s lower electronegativity .

Preparation Methods

Reaction Overview

This method involves the direct chlorination of 5-(phenylthio)-2-pyridone using phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). The hydroxyl group at the 2-position of the pyridone is replaced by chlorine, yielding 2-chloro-5-(phenylthio)pyridine.

Procedure

  • Reactants and Conditions :

    • Substrate : 5-(Phenylthio)-2-pyridone (4.06 g, 0.02 mol).

    • Chlorinating Agents : PCl₅ (10 g) in POCl₃ (50 mL).

    • Temperature : Reflux (~110°C).

    • Duration : 6 hours.

  • Workup :

    • Excess POCl₃ is removed under reduced pressure.

    • The residue is poured onto ice-water, neutralized with aqueous NaOH, and extracted with methylene chloride.

    • The organic layer is dried (Na₂SO₄) and concentrated to isolate the product.

Key Considerations

  • Selectivity : The use of PCl₅/POCl₃ ensures efficient substitution of the hydroxyl group without affecting the phenylthio moiety.

  • Purity : The crude product is typically isolated in high purity (>95%) without requiring chromatography.

Diazotization of 2-Amino-5-(phenylthio)pyridine

Reaction Overview

This method employs diazotization followed by nucleophilic substitution to replace an amino group with chlorine. It is a classic Sandmeyer-type reaction adapted for pyridine derivatives.

Procedure

  • Reactants and Conditions :

    • Substrate : 2-Amino-5-(phenylthio)pyridine (30 g, 0.15 mol).

    • Diazotization : Treatment with concentrated HCl (30 mL) at 0°C, followed by NaNO₂ (20.7 g in 40 mL H₂O) at -15°C.

    • Substitution : Neutralization with NaOH to pH 7, maintaining temperatures below 0°C.

  • Workup :

    • The mixture is extracted with methylene chloride, washed with water, dried (Na₂SO₄), and concentrated.

Comparative Analysis of Methods

Parameter Chlorination of Pyridone Diazotization of Amine
Starting Material 5-(Phenylthio)-2-pyridone2-Amino-5-(phenylthio)pyridine
Reagents PCl₅, POCl₃HCl, NaNO₂, NaOH
Reaction Time 6 hours1–2 hours (diazotization step)
Temperature Reflux (~110°C)-15°C to 0°C
Key Advantage High regioselectivityAvoids harsh chlorinating agents
Limitation Requires handling PCl₅/POCl₃Sensitive to temperature fluctuations

Mechanistic Insights

Chlorination Pathway

The hydroxyl group in 5-(phenylthio)-2-pyridone acts as a leaving group after protonation by POCl₃. PCl₅ facilitates the substitution by generating a reactive intermediate, ultimately replacing -OH with -Cl.

Diazotization Pathway

The amino group is converted to a diazonium salt under acidic conditions. Subsequent elimination of nitrogen gas forms a phenyl radical, which abstracts a chloride ion to yield the final product .

Q & A

Q. What are the common synthetic routes for 2-Chloro-5-(phenylthio)pyridine?

The compound is synthesized via nucleophilic substitution or coupling reactions. For example, thiophene derivatives can undergo chlorination at the 2-position followed by thiolation at the 5-position using phenylthiol groups. Key steps include controlling reaction time and solvent selection (e.g., dichloromethane or acetonitrile) to enhance solubility and yield .

Q. What is the molecular structure and key substituents of this compound?

The molecular formula is C₁₀H₇ClS₂ (MW: 226.7 g/mol). The thiophene ring contains a sulfur atom, with a chlorine substituent at position 2 and a phenylthio group at position 4. The chlorine atom increases electrophilicity, while the phenylthio group contributes to aromatic π-system interactions .

Q. What safety precautions are essential when handling this compound?

It is classified as an eye and skin irritant (Hazard Class 2). Use PPE (gloves, goggles) and work in a fume hood. Storage should be in a cool, dry place away from oxidizing agents. Stability studies indicate sensitivity to light and moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound?

Optimize yield (typically 60–85%) by:

  • Temperature : Maintain 50–70°C to balance reaction rate and side-product formation.
  • Catalysts : Use palladium or copper catalysts for cross-coupling reactions.
  • Solvents : Polar aprotic solvents (e.g., DMF) improve nucleophilicity, while dichloromethane aids in intermediate stabilization .

Q. What methodologies assess the compound's biological activity in drug discovery?

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based protocols.
  • Cytotoxicity studies : Evaluate anticancer potential via MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
  • Binding affinity : Surface plasmon resonance (SPR) quantifies interactions with receptors .

Q. How does the chlorine substituent influence regioselectivity in further functionalization?

The chlorine atom at position 2 directs electrophilic substitution to the 4-position due to its electron-withdrawing effect. For example, Suzuki-Miyaura coupling preferentially occurs at the 4-position, enabling modular derivatization for drug candidates .

Q. How do stability studies inform experimental handling protocols?

  • Thermal stability : Decomposition occurs above 150°C, requiring low-temperature storage (-20°C).
  • Photostability : Degrades under UV light; use amber glassware.
  • Hydrolytic stability : Susceptible to hydrolysis in aqueous basic conditions; avoid prolonged exposure to moisture .

Q. What analytical techniques confirm the compound's purity and structural integrity?

  • NMR : ¹H/¹³C-NMR (e.g., 126 MHz for ¹³C) identifies substituent positions and confirms regiochemistry.
  • HPLC-MS : Quantifies purity (>95%) and detects trace byproducts.
  • X-ray crystallography : Resolves crystal packing and non-covalent interactions for material science applications .

Data Contradiction and Resolution

Q. How to resolve discrepancies in reported biological activity across studies?

Variations in IC₅₀ values may arise from assay conditions (e.g., pH, buffer composition). Standardize protocols using reference inhibitors and validate results across multiple cell lines. Computational docking (e.g., AutoDock Vina) can reconcile differences by modeling binding modes .

Q. Why do synthetic yields vary between published methods?

Differences stem from catalyst loading (e.g., 5 mol% vs. 10 mol% Pd) or solvent purity. Reproduce high-yield procedures with rigorously dried solvents and inert atmospheres. Kinetic studies (e.g., in situ IR) can identify rate-limiting steps .

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